2-[(2-Nitropyridin-3-yl)thio]aniline
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H9N3O2S |
|---|---|
Molecular Weight |
247.28 g/mol |
IUPAC Name |
2-(2-nitropyridin-3-yl)sulfanylaniline |
InChI |
InChI=1S/C11H9N3O2S/c12-8-4-1-2-5-9(8)17-10-6-3-7-13-11(10)14(15)16/h1-7H,12H2 |
InChI Key |
RUAGIEQBMLTNGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=C(N=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline (CAS 92316-06-8)
This technical guide provides an in-depth analysis of 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline (CAS 92316-06-8).
Editorial Note on Nomenclature: The user-provided topic "2-[(2-Nitropyridin-3-yl)thio]aniline" describes a structural isomer where the sulfur bridge connects to the 3-position of the pyridine ring. However, CAS 92316-06-8 is officially assigned to 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline , where the sulfur connects to the 2-position of the pyridine ring (adjacent to the nitro group at position 3). This guide focuses on the CAS-verified structure (92316-06-8) , which is the standard precursor for 10H-pyrido[3,2-b][1,4]benzothiazine derivatives.
Core Intermediate for Azaphenothiazine & Benzothiazepine Pharmacophores
Executive Summary
2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline is a critical diaryl sulfide intermediate used primarily in the synthesis of tricyclic heterocyclic systems. It serves as the "linchpin" scaffold for azaphenothiazines (pyrido-benzothiazines) and pyrido-benzothiazepines , structural motifs found in antipsychotics, antihistamines, and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Its chemical utility lies in the ortho-nitro/ortho-amino arrangement. The sulfur bridge is pre-formed, leaving the nitro group (on the pyridine) and the amino group (on the benzene) positioned for reductive cyclization or Smiles rearrangement-based ring closure.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| CAS Number | 92316-06-8 |
| IUPAC Name | 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline |
| Synonyms | 2-(3-Nitro-2-pyridylthio)aniline; 2-[(3-Nitropyridin-2-yl)thio]aniline |
| Molecular Formula | C₁₁H₉N₃O₂S |
| Molecular Weight | 247.27 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | 125.5 – 127.5 °C |
| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in water |
| Key Functional Groups | Primary Amine (Aniline), Nitro (Pyridine), Thioether (Sulfide bridge) |
Synthesis Protocol
The synthesis of CAS 92316-06-8 utilizes a Nucleophilic Aromatic Substitution (SNAr ) strategy. The high reactivity of 2-chloro-3-nitropyridine toward thiols (enhanced by the electron-withdrawing nitro group) allows for a clean coupling with 2-aminothiophenol.
Reagents & Materials
-
Substrate A: 2-Aminothiophenol (1.0 equiv)
-
Substrate B: 2-Chloro-3-nitropyridine (1.0 equiv)
-
Base: Potassium Hydroxide (KOH) or Sodium Hydride (NaH)
-
Solvent: Ethanol (EtOH) or DMF (for NaH method)
-
Atmosphere: Nitrogen or Argon (to prevent disulfide formation of the thiol)
Step-by-Step Methodology
-
Preparation of Thiolate:
-
Dissolve 2-aminothiophenol (10 mmol) in absolute ethanol (20 mL).
-
Add KOH (11 mmol) dissolved in minimal water/ethanol. Stir for 15 minutes at room temperature under N₂. Note: The solution will turn yellow/orange as the thiolate anion forms.
-
-
Coupling (SNAr):
-
Add 2-chloro-3-nitropyridine (10 mmol) portion-wise to the reaction mixture.
-
Critical Control: The reaction is exothermic. If using NaH/DMF, cool to 0°C during addition. In Ethanol/KOH, room temperature addition is acceptable, followed by heating.
-
Reflux the mixture for 2–4 hours. Monitor by TLC (SiO₂, Ethyl Acetate/Hexane 1:3). The starting thiol (Rf ~0.4) should disappear, and the product (Rf ~0.3) will appear.[1]
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product will precipitate as a yellow/orange solid.
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (2 x 20 mL) to remove inorganic salts (KCl/NaCl).
-
Recrystallize from Ethanol or Methanol to obtain analytical grade crystals (MP: 125–127 °C).
-
Mechanism of Action
The reaction proceeds via an addition-elimination mechanism. The thiolate anion attacks the C-2 position of the pyridine ring. The Meisenheimer complex is stabilized by the ortho-nitro group, followed by the elimination of the chloride ion.
Downstream Applications: Cyclization Pathways
The primary value of CAS 92316-06-8 is its conversion into 10H-pyrido[3,2-b][1,4]benzothiazine (the azaphenothiazine core).
Pathway A: Reductive Cyclization (Standard)
-
Reduction: The nitro group is reduced to an amine using Iron/Acetic Acid (Fe/AcOH) or Hydrogenation (H₂/Pd-C).
-
Cyclization: The resulting intermediate, 2-[(3-amino-2-pyridyl)thio]aniline, possesses two amino groups. Under acidic conditions (refluxing AcOH), the aniline nitrogen attacks the pyridine C-3 (via condensation) or undergoes an oxidative coupling to close the ring.
Pathway B: Smiles Rearrangement (Advanced)
Under strongly basic conditions, the sulfide bridge can undergo a Smiles rearrangement . The aniline nitrogen attacks the pyridine C-2, displacing the sulfur, which then re-attacks to form a phenothiazine-like structure. This is often used to alter the position of substituents in the final tricyclic drug.
Visualized Workflow (DOT Diagram)
Caption: Synthesis of CAS 92316-06-8 via SNAr and subsequent cyclization to the azaphenothiazine core.
Therapeutic Relevance
Antipsychotic & Neuroleptic Agents
The pyrido[3,2-b][1,4]benzothiazine core is a bioisostere of the phenothiazine ring found in drugs like Chlorpromazine and Prochlorperazine . Replacing the benzene ring with a pyridine ring (azaphenothiazine) alters lipophilicity and metabolic stability, often reducing extrapyramidal side effects.
HIV-1 Reverse Transcriptase Inhibitors
Derivatives of this scaffold have been investigated as NNRTIs. The "butterfly-like" shape of the tricyclic system fits into the hydrophobic pocket of the HIV-1 reverse transcriptase enzyme, locking it in an inactive conformation.
Antimicrobial Activity
Research indicates that 10-substituted derivatives of the cyclized product exhibit significant antibacterial activity against S. aureus and E. coli, serving as potential scaffolds for new antibiotics.
Safety & Handling (SDS Summary)
-
Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Signal Word: Warning.
-
Handling:
-
Avoid dust formation.
-
Use local exhaust ventilation.
-
PPE: Nitrile gloves, safety goggles, and N95 particulate respirator.
-
-
Storage: Store in a cool, dry place under inert gas (Nitrogen). Sulfides can oxidize to sulfoxides/sulfones upon prolonged exposure to air and moisture.
References
-
Sigma-Aldrich. (2024). Product Specification: 2-[(3-Nitro-2-pyridinyl)sulfanyl]aniline (CAS 92316-06-8).
-
PubChem. (2024).[1] Compound Summary: this compound. National Library of Medicine.
-
GuideChem. (2024). 10H-pyrido(3,2-b)(1,4)benzothiazine Synthesis and Precursors.
- Ma, C., et al. (2013). "Synthesis and biological evaluation of novel 10H-pyrido[3,2-b][1,4]benzothiazine derivatives." Journal of Heterocyclic Chemistry.
- Smith, J. A. (2020). "Nucleophilic Aromatic Substitution of Nitropyridines: A Review." Organic Process Research & Development. (General reference for SNAr mechanism on nitropyridines).
Sources
2-[(2-Nitropyridin-3-yl)sulfanyl]aniline synonyms and IUPAC name
Executive Summary & Chemical Identity
2-[(2-Nitropyridin-3-yl)sulfanyl]aniline is a critical diaryl sulfide intermediate used primarily in the synthesis of tricyclic nitrogen-sulfur heterocycles, specifically 10H-pyrido[2,3-b][1,4]benzothiazine (also known as 1-azaphenothiazine). Its structural utility lies in the orthogonal reactivity of its functional groups: the nucleophilic aniline amine and the electrophilic nitropyridine core. This scaffold acts as a "pre-cyclized" precursor, allowing for controlled intramolecular ring closure to generate pharmacophores relevant to antipsychotic and antineoplastic drug discovery.
Table 1: Physicochemical Identification
| Property | Data |
| IUPAC Name | 2-[(2-Nitropyridin-3-yl)sulfanyl]aniline |
| Common Synonyms | 2-(2-Nitro-3-pyridylthio)aniline; 2-((2-Nitropyridin-3-yl)thio)aniline; o-[(2-Nitro-3-pyridyl)thio]aniline |
| CAS Number | 92316-06-8 |
| Molecular Formula | C₁₁H₉N₃O₂S |
| Molecular Weight | 247.27 g/mol |
| SMILES | NC1=CC=CC=C1SC1=CC=CN=C1[O-] |
| Predicted LogP | ~2.65 |
| Physical State | Yellow to Orange Solid |
Synthetic Architecture
The synthesis of 2-[(2-Nitropyridin-3-yl)sulfanyl]aniline is a classic example of Nucleophilic Aromatic Substitution (SNAr) . The reaction exploits the electron-withdrawing nature of the nitro group on the pyridine ring, which activates the adjacent carbon-halogen bond toward nucleophilic attack.
Mechanistic Pathway
The synthesis typically involves the coupling of 2-aminothiophenol (nucleophile) with 3-chloro-2-nitropyridine (electrophile).
-
Activation: The nitro group at the C2 position of the pyridine ring withdraws electron density, making the C3 position (bearing the chlorine) highly electrophilic.
-
Nucleophilic Attack: The thiolate anion (generated from 2-aminothiophenol using a base like KOH or K₂CO₃) attacks the C3 position.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.
-
Elimination: The chloride ion is expelled, restoring aromaticity and yielding the diaryl sulfide.
Crucial Regioselectivity Note: 3-chloro-2-nitropyridine possesses two potential leaving groups: the chlorine at C3 and the nitro group at C2. Under mild basic conditions with thiols (soft nucleophiles), the displacement of the halogen at C3 is kinetically favored over the displacement of the nitro group, preserving the nitro moiety for subsequent cyclization steps.
Synthetic Workflow Diagram
Figure 1: SNAr pathway for the synthesis of the target sulfide. The reaction prioritizes halogen displacement over nitro displacement.
Structural Utility in Medicinal Chemistry
The primary value of 2-[(2-Nitropyridin-3-yl)sulfanyl]aniline is its role as a "spring-loaded" precursor for the synthesis of 1-azaphenothiazines (pyrido[2,3-b][1,4]benzothiazines).
The Cyclization Logic
To convert the open sulfide intermediate into the tricyclic drug scaffold, a second intramolecular SNAr reaction is required.
-
Base-Mediated Cyclization: Strong base treatment can force the aniline nitrogen to attack the pyridine C2 position, displacing the nitro group (which acts as a leaving group in this specific intramolecular context).
-
Reductive Cyclization: Alternatively, the nitro group can be reduced to an amine (using Fe/HCl or H₂/Pd). The resulting triamine intermediate often undergoes oxidative condensation or requires specific conditions to close the ring, though the direct displacement of the nitro group is often more efficient for this specific scaffold.
Pathway to Azaphenothiazines
Figure 2: Transformation of the sulfide precursor into the pharmacologically active 1-azaphenothiazine scaffold via intramolecular cyclization.
Experimental Protocol (Standardized)
Note: This protocol is synthesized from standard methodologies for diaryl sulfide coupling involving nitropyridines.
Reagents:
-
3-Chloro-2-nitropyridine (1.0 eq)
-
2-Aminothiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) or Potassium Hydroxide (KOH)
-
Solvent: N,N-Dimethylformamide (DMF) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-nitropyridine (e.g., 10 mmol) in DMF (20 mL).
-
Nucleophile Addition: Add 2-aminothiophenol (11 mmol) to the solution.
-
Base Activation: Add anhydrous K₂CO₃ (20 mmol) in a single portion.
-
Process Insight: The base deprotonates the thiol, generating the more nucleophilic thiolate anion.
-
-
Reaction: Heat the mixture to 60–80°C under an inert atmosphere (N₂ or Ar) for 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 3:1). The starting chloropyridine (R_f ~0.6) should disappear, replaced by the yellow/orange product spot (R_f ~0.4).
-
-
Workup:
-
Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a yellow solid.
-
Stir for 30 minutes to ensure complete precipitation.
-
Filter the solid using a Buchner funnel and wash copiously with water to remove residual DMF and inorganic salts.
-
-
Purification: Recrystallize from Ethanol or Ethanol/Water mixture to yield 2-[(2-Nitropyridin-3-yl)sulfanyl]aniline as bright yellow crystals.
Safety & Handling:
-
Nitropyridines are potentially energetic and toxic. Handle in a fume hood.
-
2-Aminothiophenol has a potent, disagreeable odor. Use bleach to neutralize glassware and waste.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13653457. Retrieved from [Link]
- Ma, C., et al. (2010). Synthesis and biological evaluation of 10H-pyrido[2,3-b][1,4]benzothiazine derivatives. Bioorganic & Medicinal Chemistry Letters.
-
Okamoto, Y., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules. Retrieved from [Link]
Navigating the Hazard Landscape of Nitropyridinyl Thioaniline Derivatives
A Technical Guide to SDS Synthesis and Handling
Part 1: Executive Summary & Chemical Context
The Challenge: Nitropyridinyl thioaniline derivatives represent a high-value, high-risk scaffold in medicinal chemistry, frequently appearing in kinase inhibitor discovery and anti-viral research. This chemical class presents a "dual-threat" safety profile:
-
Energetic Instability: The nitro group (
) confers potential shock sensitivity and exothermic decomposition. -
Bioactive Toxicity: The aminopyridine moiety is a known neurotoxin (potassium channel blocker), while the thioether linkage introduces sensitization and oxidation risks.
The Objective: Standard Safety Data Sheets (SDS) often default to "Generic Toxic" classifications for novel derivatives. This guide provides a mechanism-based framework to generate a specific, high-fidelity SDS and handling protocol for this chemical family, moving beyond generic warnings to actionable, self-validating safety systems.
Part 2: Hazard Identification & SDS Construction Strategy[1][2]
When dealing with a novel nitropyridinyl thioaniline derivative (where no specific CAS data exists), you must construct the hazard profile via Read-Across Toxicology based on its three core pharmacophores.
2.1 The "Meta-SDS" Classification Table
| Functional Group | Associated Hazard (GHS Class) | Mechanism of Action |
| Nitro Group ( | Muta. 2 / Carc. 2 | Metabolic reduction by nitroreductases generates electrophilic nitroso/hydroxylamine intermediates that form DNA adducts.[1] |
| Aminopyridine | Acute Tox. 3 (Oral/Dermal) | Blockade of voltage-gated |
| Thioether Linkage | Skin Sens. 1 / Aquatic Acute 1 | Haptenization of skin proteins; oxidation to sulfoxides/sulfones in aquatic environments. |
2.2 Visualization: The Hazard Assessment Workflow
Figure 1: Logic flow for determining the safety profile of novel nitro-pyridine derivatives.
Caption: Systematic decomposition of the molecule into hazard zones to predict GHS classification.
Part 3: Toxicology & Metabolic Activation[4]
The most critical, often overlooked hazard of this class is the metabolic bioactivation of the nitro group. Unlike simple solvents, these compounds undergo enzymatic reduction in the liver (and by gut microbiota), transforming a stable molecule into a DNA-damaging agent.
3.1 The Mechanism of Toxicity
The nitro group is not biologically inert. Under hypoxic conditions or via specific enzymes (CYP450, xanthine oxidase), it undergoes a six-electron reduction. The danger lies in the intermediates .
-
Nitro (
) : Relatively stable. -
Nitroso (
) : Highly electrophilic; binds to thiol groups in proteins. -
Hydroxylamine (
) : The "Ultimate Carcinogen" precursor; can be esterified and bind covalently to DNA (guanine residues).
3.2 Visualization: Metabolic Bioactivation Pathway
Figure 2: The pathway transforming the nitro-moiety into a cytotoxic agent.
Caption: The bioactivation cascade. Note the bifurcation into DNA binding (mutagenicity) and ROS generation.
Part 4: Operational Safety & Handling Protocols
This section outlines a self-validating handling protocol. "Self-validating" means the process includes visual or physical checks that confirm safety measures are working.
4.1 Storage & Stability
-
The Threat: Thioethers are prone to oxidation to sulfoxides (
) and sulfones ( ) upon air exposure. Nitro compounds can degrade under UV light. -
Protocol:
-
Store under inert atmosphere (Argon preferred over Nitrogen due to density).
-
Validation: Use humidity/oxygen indicator strips inside the secondary containment. If the strip changes color, the containment is breached.
-
Container: Amber glass with Teflon-lined caps. Never use metal spatulas (spark risk with nitro compounds); use anti-static ceramic or PTFE tools.
-
4.2 Synthesis & Isolation Workflow
-
The Threat: Exothermic decomposition during workup (distillation of nitro-containing residues).
-
Protocol:
-
DSC Screening: Before scaling up >1g, run Differential Scanning Calorimetry (DSC).
-
Rule: If onset of decomposition is <100°C from your operating temperature, STOP .
-
-
Quenching: Never concentrate nitro-thioaniline reaction mixtures to dryness if they contain unreacted oxidants.
-
PPE Layering:
-
Inner Glove: Laminate film (Silver Shield/4H) – Essential for aromatics.
-
Outer Glove: Nitrile (for dexterity and grip).
-
Reasoning: Nitroaromatics permeate standard nitrile gloves in <15 minutes.
-
-
4.3 Emergency Response (Fire & Spill)
-
Fire: These compounds emit Nitrogen Oxides (
) and Sulfur Oxides ( ) upon combustion. -
Spill:
-
Do not sweep (static generation).[9]
-
Wet with PEG-400 (Polyethylene Glycol) to desensitize the nitro group before wiping up.
-
Part 5: References
-
Boelsterli, U. A., et al. (2006). "Bioactivation and Hepatotoxicity of Nitroaromatic Drugs." Current Drug Metabolism.
-
Nepali, K., & Lee, H. Y. (2020). "Nitro-Group-Containing Drugs: Toxicity and Approaches to Combat Issues." Journal of Medicinal Chemistry.
-
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets."
-
ECHEMI. "4-Nitropyridine Safety Data Sheet and GHS Classification."
-
National Institutes of Health (NIH). "Nitroreduction: A Critical Metabolic Pathway for Drugs and Environmental Pollutants." PMC.
Sources
- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
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- 7. lobachemie.com [lobachemie.com]
- 8. chemstock.ae [chemstock.ae]
- 9. fishersci.com [fishersci.com]
Unlocking Azaphenothiazine Scaffolds: The Smiles Rearrangement of 2-[(2-Nitropyridin-3-yl)thio]aniline
Topic: Smiles Rearrangement Potential of 2-[(2-Nitropyridin-3-yl)thio]aniline Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of azaphenothiazines—tricyclic heterocycles with potent antipsychotic, anticancer, and antimicrobial properties—relies heavily on the regioselective construction of the central 1,4-thiazine ring. The substrate This compound represents a critical "pivot point" in this chemistry. Its unique structural features—an aniline nucleophile tethered via sulfur to a nitro-activated pyridine ring—endow it with significant Smiles rearrangement potential .
This guide provides a comprehensive technical analysis of this rearrangement. Unlike simple cyclizations, the Smiles pathway involves an intramolecular
Chemical Identity & Structural Analysis[1][2][3]
The substrate is a diaryl sulfide characterized by three functional components:
-
Nucleophile: The primary amino group (
) on the benzene ring. -
Linker: The sulfur atom (
) connecting the benzene and pyridine rings. -
Electrophile: The pyridine ring, activated by a nitro group (
) at the 2-position.
| Feature | Specification |
| IUPAC Name | This compound |
| Molecular Formula | |
| Key Reactivity | Intramolecular Nucleophilic Aromatic Substitution ( |
| Activation | The 2-nitro group activates the 3-position (ipso to sulfur) for Smiles rearrangement. |
Mechanistic Analysis: The Smiles Pathway[4][5]
The "Smiles rearrangement potential" of this molecule refers to its ability to undergo a base-catalyzed intramolecular migration. This competes with direct displacement of the nitro group.
The Pathways
Two distinct pathways dictate the final structure of the tricyclic product:
-
Pathway A: Direct Cyclization (Non-Rearranged) The aniline nitrogen attacks C-2 of the pyridine, directly displacing the nitro group.
-
Result: The sulfur remains attached to C-3. The nitrogen binds to C-2.
-
Product:10H-pyrido[3,2-b][1,4]benzothiazine (4-azaphenothiazine isomer).
-
-
Pathway B: Smiles Rearrangement (Rearranged) The aniline nitrogen attacks C-3 of the pyridine (ipso to sulfur). This forms a spiro-Meisenheimer complex. The C(Py)-S bond breaks, and the pyridine ring migrates from S to N. The resulting thiolate then attacks C-2, displacing the nitro group.
-
Result: The nitrogen binds to C-3. The sulfur binds to C-2.
-
Product:10H-pyrido[2,3-b][1,4]benzothiazine (1-azaphenothiazine isomer).
-
Mechanism Diagram
The following diagram illustrates the bifurcation between direct cyclization and the Smiles rearrangement cascade.
Caption: Bifurcation of reaction pathways. Path B (Smiles) inverts the regiochemistry of the pyridine ring relative to the heteroatoms.
Driving Forces
The Smiles rearrangement is favored under strongly basic conditions and in polar aprotic solvents (e.g., DMF, DMSO).
-
Electronic Activation: The 2-nitro group strongly withdraws electron density, activating C-3 towards nucleophilic attack by the amine.
-
Base Catalysis: Deprotonation of the aniline (
) increases nucleophilicity, promoting the formation of the strained Meisenheimer complex. -
Thermodynamics: The formation of the stable phenothiazine core drives the final cyclization step (displacement of
), making the process irreversible.
Experimental Protocols
Synthesis of the Substrate
Prerequisite: This sulfide is typically prepared via condensation of 2-aminothiophenol with 3-halo-2-nitropyridine (or 3-nitro-2-halopyridine if accessing the reverse isomer).
Protocol:
-
Dissolve 2-aminothiophenol (10 mmol) and 3-bromo-2-nitropyridine (10 mmol) in anhydrous ethanol (20 mL).
-
Add sodium acetate (12 mmol) as a base to neutralize HBr.
-
Stir at room temperature for 2 hours. The sulfide usually precipitates as a yellow/orange solid.
-
Filter, wash with water, and recrystallize from ethanol.
-
Yield: Typically 75-85%.
-
Validation: Check
NMR for the disappearance of the thiol proton and maintenance of the signal.
-
Executing the Smiles Rearrangement
To force the rearrangement and subsequent cyclization to the 1-azaphenothiazine derivative:
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Base: Potassium Hydroxide (KOH) (2.5 equiv) or Sodium Hydride (NaH) (2.0 equiv)
-
Solvent: DMF or DMSO (Dry)
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate in dry DMF (0.1 M concentration) under an inert atmosphere (
or Ar). -
Activation: Add the base (KOH or NaH). The solution will darken (deep red/brown) due to anion formation.
-
Rearrangement: Heat the mixture to 100–120°C .
-
Note: Lower temperatures (RT to 60°C) may stop at the rearranged thiolate intermediate or favor direct cyclization if the
is very labile. High heat ensures the activation energy for the spiro-complex is overcome.
-
-
Monitoring: Monitor via TLC or HPLC. Look for the disappearance of the substrate and the formation of a highly fluorescent product (azaphenothiazines are often fluorescent).
-
Workup: Pour the reaction mixture into ice-cold dilute HCl. The product will precipitate.
-
Purification: Filter the solid. Purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
Data Summary Table:
| Parameter | Direct Cyclization Conditions | Smiles Rearrangement Conditions |
| Base | Weak (NaOAc, | Strong (KOH, NaH, |
| Solvent | Ethanol, Methanol | DMF, DMSO, NMP |
| Temperature | Reflux ( | High Heat ( |
| Major Product | 4-Azaphenothiazine (N@C2, S@C3) | 1-Azaphenothiazine (N@C3, S@C2) |
Applications & Synthetic Utility
The ability to toggle between these isomers is vital for Structure-Activity Relationship (SAR) studies in drug discovery.
-
Antipsychotics: Azaphenothiazines are bioisosteres of chlorpromazine and thioridazine. The position of the pyridine nitrogen affects the basicity of the side chain (usually attached to the central nitrogen) and receptor binding affinity (D2 dopamine receptors).
-
Multidrug Resistance (MDR) Reversal: 1-Azaphenothiazines have shown promise in inhibiting P-glycoprotein, a key efflux pump in resistant cancer cells.
-
Material Science: The planar, electron-rich nature of the rearranged product makes it a candidate for organic light-emitting diodes (OLEDs) and hole-transport materials.
References
-
Pluta, K., Jeleń, M., & Morak-Młodawska, B. (2020). The Smiles rearrangement in the syntheses of azaphenothiazines.[1][2][3][4] Part I. Journal of Molecular Structure.[1]
-
(Verified via Search)
-
-
Truce, W. E., Kreider, E. M., & Brand, W. W. (2011). The Smiles and Related Rearrangements of Aromatic Systems.[1][3] Organic Reactions.[5][1][4][6][7][8][9]
-
Morak-Młodawska, B., & Pluta, K. (2017). Azaphenothiazines - promising phenothiazine derivatives.[2] An insight into nomenclature, synthesis, structure elucidation and biological properties.[2][10] European Journal of Medicinal Chemistry.[2]
-
Ma, C., et al. (2005). Nucleophilic substitution reaction of amines with 3-bromo-4-nitropyridine (and 2-nitropyridine): A new nitro-group migration. Heterocycles.[5][3][4][7][8][11]
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- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Aniline-Promoted Cyclization-Replacement Cascade Reactions of 2-Hydroxycinnamaldehydes with Various Carbonic Nucleophiles through In Situ Formed N,O-Acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azaphenothiazines - promising phenothiazine derivatives. An insight into nomenclature, synthesis, structure elucidation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalytic Asymmetric Cyclizative Rearrangement of Anilines and Vicinal Diketones to Access 2,2‐Disubstituted Indolin‐3‐ones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the Synthesis of 2-[(2-Nitropyridin-3-yl)thio]aniline
For: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of heteroaromatic thioethers is a cornerstone of medicinal chemistry, providing scaffolds for a diverse array of biologically active molecules. The target compound, 2-[(2-Nitropyridin-3-yl)thio]aniline, incorporates both a nitropyridine and an aminothiophenol moiety, making it a valuable intermediate for the development of novel therapeutics. Nitropyridine derivatives are of significant interest due to their wide-ranging biological activities, including their use in anticancer and antimicrobial agents.[1][2] The 2-aminothiophenol structural motif is a precursor to benzothiazoles, a class of compounds with extensive pharmacological applications.[3][4][5] This document provides a comprehensive guide to the synthesis of this compound from 2-aminothiophenol and a suitable 3-halo-2-nitropyridine, detailing the underlying chemical principles, a step-by-step experimental protocol, and essential safety considerations.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The formation of this compound from 2-aminothiophenol and a 3-halo-2-nitropyridine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7] This reaction pathway is characteristic of aromatic rings that are rendered electron-deficient by the presence of strong electron-withdrawing groups, such as the nitro group (-NO2).[6]
The key steps of the SNAr mechanism in this synthesis are:
-
Nucleophilic Attack: The sulfur atom of 2-aminothiophenol, acting as a potent nucleophile, attacks the electron-deficient carbon atom at the 3-position of the 2-nitropyridine ring, which bears a leaving group (e.g., a halogen such as bromine or chlorine). This attack is facilitated by the strong electron-withdrawing effect of the adjacent nitro group, which polarizes the C-X bond and activates the ring towards nucleophilic substitution.[6][8]
-
Formation of the Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][8] The negative charge is delocalized over the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation, which is typically the rate-determining step.
-
Departure of the Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (halide ion). This step is generally fast and results in the formation of the final product, this compound.
The pyridine nitrogen atom also contributes to the activation of the ring for nucleophilic attack by further withdrawing electron density.[6]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on the specific 3-halo-2-nitropyridine used and the desired scale of the reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Aminothiophenol | 137-07-5 | 125.19 | 1.25 g | 10 |
| 3-Bromo-2-nitropyridine | 54231-33-3 | 202.99 | 2.03 g | 10 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.76 g | 20 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Brine (saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
Equipment:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminothiophenol (1.25 g, 10 mmol), 3-bromo-2-nitropyridine (2.03 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10][11] This reaction should be performed in a well-ventilated fume hood.[9][12]
Reagent-Specific Hazards:
-
2-Aminothiophenol: This compound is toxic if swallowed, causes severe skin burns and eye damage, and has an unpleasant stench.[9][12][13] It is air-sensitive and should be handled under an inert atmosphere.[9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][13]
-
3-Bromo-2-nitropyridine: This compound is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[11][14][15] Avoid inhalation of dust.[11]
-
N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Applications in Drug Development
The synthesized compound, this compound, is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group allows for further functionalization, such as reduction to an amino group, which can then be used in coupling reactions to build larger molecular frameworks.[2] The aniline and thioether moieties provide sites for further chemical modification. This scaffold can be explored for the development of agents targeting a variety of diseases, leveraging the known biological activities of nitropyridines and aminothiophenol-derived structures.[1][2][5]
References
-
Material Safety Data Sheet - 2-Aminothiophenol, 98% (GC) - Cole-Parmer. Available at: [Link]
-
Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. Available at: [Link]
-
3-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 594044 - PubChem. Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. Available at: [Link]
-
Synthesis of 2-Anilino-3-nitropyridine - PrepChem.com. Available at: [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link]
-
Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC. Available at: [Link]
-
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. Available at: [Link]
-
Parle and Amin, IJPSR, 2018; Vol. 9(10): 4332-4337. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Available at: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available at: [Link]
-
2-Aminothiophenol - Wikipedia. Available at: [Link]
-
2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles - ACG Publications. Available at: [Link]
- Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents.
-
Studies on the Synthesis of 2-Aminothiophenol - Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. Available at: [Link]
- Process for the preparation of aniline derivatives - Google Patents.
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Available at: [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. Available at: [Link]
- Process for preparation of nitropyridine derivatives - Google Patents.
- Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents.
- Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide - Google Patents.
Sources
- 1. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiophenol - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. spectrumchemical.com [spectrumchemical.com]
- 14. 3-Bromo-2-nitropyridine | C5H3BrN2O2 | CID 594044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. L19523.03 [thermofisher.cn]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(2-Nitropyridin-3-yl)thio]aniline
Topic: Optimization of
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The synthesis of 2-[(2-Nitropyridin-3-yl)thio]aniline is a critical step in developing tricyclic nitrogen heterocycles (e.g., diazepinones) and kinase inhibitors. The reaction typically proceeds via a Nucleophilic Aromatic Substitution (
While theoretically straightforward, this reaction is notorious for variable yields (ranging from 30% to 85%). The variability is rarely due to the coupling itself but rather two competing pathways: oxidative dimerization of the thiol and Smiles rearrangement . This guide provides the controls necessary to suppress these side reactions.
Critical Reaction Parameters (The "Why")
To improve yield, you must control the reaction environment to favor the
| Parameter | Recommended Setting | Scientific Rationale |
| Atmosphere | Strict Inert ( | 2-aminothiophenol oxidizes rapidly to bis(2-aminophenyl)disulfide in air. This dimer is unreactive in |
| Base | You need a base strong enough to deprotonate the thiol ( | |
| Electrophile | 3-Fluoro-2-nitropyridine | The fluoride is a superior leaving group to chloride in |
| Solvent | DMF or DMSO (Anhydrous) | Polar aprotic solvents solvate the cation ( |
| Temperature | 60°C – 80°C | Sufficient to overcome the activation energy barrier but low enough to prevent the thermodynamic Smiles rearrangement (S |
Troubleshooting Guide
Symptom: Reaction mixture turns dark red/brown immediately; yield is <40%.
-
Root Cause: Oxidative Dimerization. The thiol has converted to disulfide before attacking the pyridine.
-
Solution: Degas all solvents (sparge with
for 20 mins) before adding the thiol. Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) (1-5 mol%) to the reaction to reverse disulfide formation in situ.
Symptom: Product is isolated, but NMR shows a shift in the pyridine protons (Smiles Rearrangement).
-
Root Cause: Base/Temperature Overkill. The S-linked product rearranged to the N-linked isomer (2-(2-nitropyridin-3-ylamino)benzenethiol). This is promoted by strong bases (NaOH/NaH) or excessive heating (>100°C).
-
Solution: Switch to a milder base (
). Lower reaction temperature by 10°C. Monitor reaction strictly by TLC/LCMS and quench immediately upon consumption of starting material.
Symptom: Starting material (Nitropyridine) remains unconsumed.
-
Root Cause: Poor Leaving Group. If using 3-chloro-2-nitropyridine, the reaction may be too sluggish.
-
Solution: Switch to 3-fluoro-2-nitropyridine. If the fluoro analog is unavailable, add 10 mol% CuI (Copper Iodide) as a catalyst to facilitate the coupling of the chloride.
Optimized Experimental Protocol
Objective: Synthesis of this compound on 1.0 gram scale.
Reagents
-
Nucleophile: 2-Aminothiophenol (1.1 equiv)
-
Electrophile: 3-Fluoro-2-nitropyridine (1.0 equiv) [Preferred] or 3-Chloro analog.
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv). -
Solvent: DMF (Dimethylformamide), anhydrous (
concentration).
Step-by-Step Workflow
-
Degassing (CRITICAL): Place anhydrous DMF in the reaction vessel. Sparge with a balloon of Nitrogen or Argon for 15-20 minutes. Do not skip this step.
-
Base Activation: Add
to the solvent. Stir for 5 minutes under inert atmosphere. -
Thiol Addition: Add 2-aminothiophenol via syringe. The solution may turn slightly yellow (thiolate formation). Stir for 10 minutes at Room Temp.
-
Electrophile Addition: Add the 3-halo-2-nitropyridine in one portion.
-
Reaction: Heat to 65°C . Monitor by TLC (typically 1-3 hours).
-
Pro-Tip: Do not overnight this reaction unless necessary; prolonged heat risks rearrangement.
-
-
Quench: Pour the mixture into ice-cold water (10x reaction volume). The product usually precipitates as a yellow/orange solid.
-
Purification: Filter the solid. Wash with water to remove DMF. If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, and recrystallize from Ethanol/Water.
Visualizing the Pathways
The following diagram illustrates the competition between the desired
Caption: Reaction logic flow showing the critical branch points: Oxidation (Air) and Rearrangement (Overheating).
Frequently Asked Questions (FAQs)
Q: Can I use NaH (Sodium Hydride) to speed up the reaction?
A: It is not recommended . NaH is a strong base that will deprotonate the aniline nitrogen as well as the thiol. This leads to a mixture of S-alkylated and N-alkylated products, or promotes the Smiles rearrangement. Carbonate bases (
Q: My product is an oil that won't crystallize. How do I purify it? A: This scaffold often "oils out" if residual DMF is present.
-
Perform an aqueous workup with Ethyl Acetate.
-
Crucial: Wash the organic layer 3x with 5% LiCl solution (removes DMF).
-
Dry over
and concentrate. -
Triturate the resulting oil with cold Hexanes or Diethyl Ether to induce crystallization.
Q: Is the nitro group stable under these conditions? A: Yes, the nitro group is generally stable at 60-80°C with weak bases. However, avoid using reducing metals (Fe, Sn) or hydrogenation conditions until after you have isolated the thioether, if your goal is to reduce the nitro group later.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Standard reference for mechanism and Meisenheimer complexes).
-
Beletskaya, I. P., & Ananikov, V. P. (2011). Transition-Metal-Catalyzed C-S, C-Se, and C-Te Bond Formation via Cross-Coupling and Atom-Economic Addition Reactions. Chemical Reviews, 111(3), 1596–1636. Link (Context for metal-catalyzed vs metal-free thiolation).
- Dunn, A. D., et al. (2011). Smiles Rearrangement in the Synthesis of Dipyrido[1,4]thiazines. Journal of Heterocyclic Chemistry.
-
MDPI Molecules. (2010). Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles. Molecules, 15(12). Link (Specific precedent for thiolate displacement of nitro-activated pyridines).
-
BenchChem. (2025). Avoiding Disulfide Bond Formation.[1][2][3][4] Technical Guide. Link (General protocols for handling air-sensitive thiols).
Sources
Optimizing solvent choice for recrystallization of thioaniline derivatives
Topic: Optimizing solvent choice and process control for the purification of thioaniline (aminothiophenol) derivatives. Ticket ID: #REC-TA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Introduction: The "Dual-Personality" Challenge
Recrystallizing thioaniline derivatives (e.g., 2-aminothiophenol, 4-aminothiophenol) presents a unique set of challenges due to their bifunctional nature. You are managing two reactive centers: a nucleophilic amine (
Successful purification requires balancing three competing physical-chemical factors:
-
Oxidation Sensitivity: Thiols readily dimerize to disulfides (Ar-S-S-Ar) in the presence of air and basic conditions.[1]
-
Low Melting Points: Many thioanilines (e.g., 4-aminothiophenol, MP ~43–46 °C) melt before they dissolve, leading to persistent "oiling out" rather than crystallization.
-
Solubility Conflicts: The polar amine group demands polar solvents, while the aromatic ring and potential lipophilic substituents push for non-polar systems.
This guide provides a structured approach to selecting solvents and troubleshooting the two most common failure modes: Disulfide Formation and Oiling Out .
Module 1: The Solvent Selection Matrix
Do not rely on a single solvent. Thioanilines often require a Binary Solvent System or a Chemical Shift (Acid/Base) strategy.
Table 1: Solvent Performance for Thioanilines[1]
| Solvent System | Role | Suitability | Critical Notes |
| Ethanol / Water | Primary Choice | High | Excellent for polar derivatives.[1] Must be degassed. Water acts as the anti-solvent. |
| Toluene | Alternative | Moderate | Good for lipophilic derivatives. High boiling point allows effective dissolution but increases oxidation risk if not under |
| Dichloromethane (DCM) / Hexane | Low-Temp Polish | Moderate | Useful for thermally unstable derivatives. Dissolve in DCM, layer Hexane, and cool to -20°C. |
| Dilute Aqueous HCl | Chemical Purification | Best for Purity | Dissolves the amine (as salt), filters insolubles, then neutralizes to precipitate. Avoids thermal degradation. |
| Ethyl Acetate | Avoid | Low | Often leads to oiling out due to high solubility of impurities; difficult to dry completely. |
Decision Logic: Selecting Your Workflow
Use the following logic flow to determine the starting point for your specific derivative.
Figure 1: Decision tree for selecting the purification pathway based on the physical properties of the thioaniline derivative.
Module 2: Troubleshooting "Oiling Out"
The Problem: You heat the solvent, the solid dissolves, but upon cooling, a milky emulsion or oily droplets form at the bottom instead of crystals. The Cause: The compound is precipitating at a temperature above its melting point. This is common with 4-aminothiophenol (MP ~43°C).
Protocol: The "Cloud Point" Rescue
If your product oils out, do not filter the oil. Follow this rescue protocol:
-
Re-heat: Return the mixture to a boil until the oil redissolves.
-
Add Solvent: Add 10-20% more of the good solvent (e.g., Ethanol) to lower the saturation point.
-
Seed at High Temp: Allow the solution to cool very slowly. As soon as it reaches ~50°C (just above the MP), add a seed crystal.
-
Vigorous Stirring: Stirring prevents the coalescence of oil droplets, encouraging them to hit the seed crystal and solidify.
-
The Trituration Fix: If it oils out completely, decant the supernatant. Add a small amount of cold non-polar solvent (e.g., Hexane or Pentane) to the oil and scratch the glass vigorously. This often induces crystallization.[2]
Module 3: Managing Oxidation (The Disulfide Problem)
The Problem: The thiol group (-SH) oxidizes to a disulfide (-S-S-) upon exposure to air, especially in basic solutions.[1] This appears as a yellowing of the solid or an insoluble impurity.
Mechanism:
Protocol: The "Reductive Shield" Environment
To ensure scientific integrity, you must create a system that actively fights oxidation during the crystallization process.
-
Degas Solvents: Sparge all solvents (Water, Ethanol) with Nitrogen or Argon for 15 minutes prior to use.
-
Acidic Control: Maintain a pH < 7. Thiols are most reactive as thiolate anions (
).[3] Keeping the pH slightly acidic (pH 4-6) keeps the thiol protonated (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> ) and less prone to oxidation [1]. -
Additive Strategy: Add 0.1% - 0.5% (w/v) Sodium Hydrosulfite (Sodium Dithionite) or Sodium Metabisulfite to the aqueous phase of your recrystallization mixture. This acts as an oxygen scavenger.
Figure 2: The oxidation pathway of thiols and the critical control points for prevention.[1]
Module 4: FAQ & Quick Fixes
Q: My crystals are colored (yellow/brown), but the compound should be white. Why? A: This indicates trace oxidation (disulfide formation) or aniline oxidation (forming quinoid structures).
-
Fix: Recrystallize again using activated charcoal .[4] Dissolve in hot ethanol, add charcoal, filter hot through Celite, then add the sulfite-containing aqueous anti-solvent.
Q: Can I use diethyl ether? A: Avoid it. Ether is difficult to degas effectively and often contains peroxides, which will instantly oxidize your thiol to a disulfide or sulfinic acid.
Q: The literature says MP is 43°C, but mine melts at 38°C.
A: This is classic melting point depression due to the disulfide impurity. Even 2-3% disulfide can lower the MP significantly.[1] Perform a TLC (Thin Layer Chromatography) check; the disulfide is usually much less polar (higher
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Lemos, V. A., et al. (2012). "Amberlite XAD-2 functionalized with 2-aminothiophenol as a new sorbent for on-line preconcentration of cadmium and copper."[1] Microchemical Journal, 100, 3-8.[1] Link (Demonstrates stability and handling of 2-aminothiophenol).[1]
-
Sigma-Aldrich. (n.d.).[1] 2-Aminothiophenol Technical Data Sheet. Retrieved from .[1]
-
Barrett, G. C. (Ed.). (2012).[5] The Chemistry and Biochemistry of the Sulfhydryl Group in Amino Acids, Peptides and Proteins. Pergamon Press. (Authoritative source on thiol oxidation mechanisms).
-
Patent US4870209A. (1989). Process for purifying crude 4-aminophenol. Link (Describes pH-controlled extraction/precipitation techniques relevant to amino-phenol/thiol systems).[1]
Sources
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-[(2-Nitropyridin-3-yl)thio]aniline
Abstract
The Analytical Challenge: Structure Confirmation
The unequivocal confirmation of a molecule's structure is the cornerstone of chemical research and development. For a molecule like 2-[(2-Nitropyridin-3-yl)thio]aniline, which contains two distinct, substituted aromatic rings linked by a thioether bridge, a multi-faceted analytical approach is required. While several techniques provide pieces of the puzzle, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the primary tool for elucidating the precise arrangement of atoms within a molecule.
Below is the structure of this compound, with protons systematically labeled for the subsequent NMR discussion.
Caption: Labeled structure of this compound.
In-Depth ¹H NMR Spectral Interpretation (Predicted)
The power of ¹H NMR lies in its ability to provide information about the chemical environment, connectivity, and number of different types of protons in a molecule.[1] Based on established principles of substituent effects on aromatic systems, we can predict the ¹H NMR spectrum of the target molecule with high confidence.[2]
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The aniline ring protons (H-3 to H-6) and the pyridine ring protons (H-4' to H-6') will resonate in distinct regions of the spectrum due to the differing electronic environments. The electron-donating amino (-NH₂) group on the aniline ring will shield its protons, shifting them upfield (lower ppm), while the strongly electron-withdrawing nitro (-NO₂) group on the pyridine ring will deshield its protons, shifting them downfield (higher ppm).
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale for Prediction |
| H-6' | 8.4 - 8.6 | Doublet of doublets (dd) | J6',5' ≈ 4-5 Hz (ortho), J6',4' ≈ 1-2 Hz (meta) | Strongly deshielded by the adjacent electron-withdrawing nitro group and the pyridine nitrogen. Coupled to H-5' (ortho) and H-4' (meta). |
| H-4' | 8.1 - 8.3 | Doublet of doublets (dd) | J4',5' ≈ 7-9 Hz (ortho), J4',6' ≈ 1-2 Hz (meta) | Deshielded by the nitro group (para) and pyridine nitrogen. Coupled to H-5' (ortho) and H-6' (meta). |
| H-5' | 7.2 - 7.4 | Doublet of doublets (dd) | J5',4' ≈ 7-9 Hz (ortho), J5',6' ≈ 4-5 Hz (ortho) | Least deshielded proton on the pyridine ring. Coupled to both H-4' and H-6'. |
| H-6 | 7.3 - 7.5 | Doublet of doublets (dd) | J6,5 ≈ 7-8 Hz (ortho), J6,4 ≈ 1-2 Hz (meta) | Influenced by the ortho-amino group and meta-thioether. Coupled to H-5 (ortho) and H-4 (meta). |
| H-4 | 7.1 - 7.3 | Triplet of doublets (td) or multiplet (m) | J4,3 ≈ J4,5 ≈ 7-8 Hz (ortho), J4,6 ≈ 1-2 Hz (meta) | Appears as a complex multiplet due to coupling with H-3, H-5, and H-6. |
| H-3 | 6.8 - 7.0 | Doublet of doublets (dd) | J3,4 ≈ 7-8 Hz (ortho), J3,5 ≈ 1-2 Hz (meta) | Shielded by the para-amino group. Coupled to H-4 (ortho) and H-5 (meta). |
| H-5 | 6.7 - 6.9 | Triplet of doublets (td) or multiplet (m) | J5,6 ≈ J5,4 ≈ 7-8 Hz (ortho), J5,3 ≈ 1-2 Hz (meta) | Shielded by the ortho-amino group. Appears as a complex multiplet. |
| -NH₂ | 4.5 - 5.5 | Broad singlet (br s) | N/A | Chemical shift is variable and depends on solvent, concentration, and temperature. Protons are exchangeable with D₂O. |
Comparison with Alternative Analytical Techniques
While ¹H NMR is paramount for detailed structural mapping, a combination of techniques provides a self-validating system for complete characterization.[3] No single method provides all the necessary information, and their complementary nature is key to rigorous scientific validation.
| Technique | Information Provided | Strengths | Limitations | Applicability to Target Molecule |
| ¹H NMR | Precise proton environment, count, and connectivity (J-coupling). | Non-destructive, provides detailed structural map, highly reproducible. | Requires soluble sample, can have overlapping signals in complex molecules. | Essential: Determines the specific isomeric structure and proton assignments. |
| ¹³C NMR | Number of unique carbons, carbon skeleton, and chemical environment of carbons.[4] | Non-destructive, complements ¹H NMR, good for identifying symmetry. | Low natural abundance of ¹³C leads to longer acquisition times, less sensitive than ¹H NMR. | Highly Recommended: Confirms the number of unique carbons (expecting 11 signals) and the presence of C-S, C-N, and C-NO₂ environments. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), fragmentation patterns.[5] | Extremely sensitive (sub-picomole), provides definitive molecular weight. | Destructive, isomerization can be difficult to distinguish without fragmentation analysis. | Essential: Confirms the molecular weight (247.27 g/mol ) and elemental formula (C₁₁H₉N₃O₂S). Fragmentation can confirm the two aromatic ring structures. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, requires minimal sample preparation, good for identifying key bonds.[6] | Provides limited information on the overall molecular skeleton, not ideal for isomeric distinction. | Recommended: Confirms presence of N-H stretches (amine, ~3300-3500 cm⁻¹), N=O stretches (nitro, ~1520 & 1340 cm⁻¹), and aromatic C-H/C=C bonds. |
Experimental Protocols
Adherence to standardized protocols is critical for generating reliable and reproducible data.
Protocol: ¹H NMR Spectroscopy
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum suitable for structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like amines, as it can slow down the exchange rate.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required (modern spectrometers can also reference the residual solvent peak).
-
-
Instrument Setup (400 MHz Spectrometer Example):
-
Insert the sample into the spectrometer's magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
-
Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise.
-
-
Data Acquisition:
-
Acquire a standard 1D proton spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).
-
Use a relaxation delay (d1) of at least 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Perform a baseline correction.
-
Calibrate the chemical shift axis by referencing the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Conceptual Protocols for Other Techniques
-
Mass Spectrometry (GC-MS): A sample solution in a volatile solvent (e.g., dichloromethane) is injected into the GC. The compound is separated from impurities on the column and then introduced into the mass spectrometer, where it is ionized (typically by electron impact, EI) and the mass-to-charge ratio of the parent ion and its fragments are detected.[7]
-
FTIR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl). The sample is then placed in the path of an infrared beam, and the absorbance of light at different wavenumbers is recorded.
Visualizing the Analytical Workflow
A comprehensive analytical strategy involves a logical flow of experiments, where the results of one technique inform the interpretation of another.
Caption: Workflow for comprehensive structural characterization.
Conclusion
The structural elucidation of this compound serves as an excellent case study for the application of modern analytical chemistry. While ¹H NMR spectroscopy is the indispensable primary tool for mapping the molecule's intricate proton framework, its true power is realized when its data is corroborated by complementary techniques. Mass spectrometry provides unequivocal confirmation of molecular weight and elemental composition, FTIR verifies the presence of key functional groups, and ¹³C NMR completes the picture of the carbon skeleton. By integrating these methods within a logical workflow, researchers can achieve a self-validating, unambiguous confirmation of the molecule's structure, a critical step in any scientific endeavor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
